Propane, 2-methyl-2-propoxy-
Overview
Description
Propane, 2-methyl-2-propoxy- is an organic compound with the molecular formula C₇H₁₆O. It is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is also known by its systematic name, 2-methyl-2-propoxypropane. Ethers like this one are commonly used as solvents and intermediates in organic synthesis due to their relatively low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethers like propane, 2-methyl-2-propoxy-, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide. For propane, 2-methyl-2-propoxy-, the reaction would involve 2-methylpropan-2-ol and 1-bromopropane under basic conditions to form the desired ether.
Industrial Production Methods
In industrial settings, the production of ethers often involves catalytic processes. For propane, 2-methyl-2-propoxy-, a common method might involve the use of acid catalysts to facilitate the reaction between alcohols and alkenes. This method is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propane, 2-methyl-2-propoxy- can undergo several types of chemical reactions, including:
Oxidation: Ethers can be oxidized to form peroxides, which are often unstable and can decompose explosively.
Substitution: Ethers can undergo nucleophilic substitution reactions, particularly under acidic conditions where the ether oxygen is protonated, making it a better leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
Substitution: Acidic conditions, such as using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can facilitate substitution reactions.
Major Products
Oxidation: The major products of oxidation are often peroxides or hydroperoxides.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, using a halide ion can produce an alkyl halide.
Scientific Research Applications
Propane, 2-methyl-2-propoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: Ethers are sometimes used in biological studies to investigate membrane permeability and other properties.
Medicine: While not a common pharmaceutical agent, ethers can be used in the synthesis of more complex molecules with medicinal properties.
Industry: Ethers are widely used as solvents in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which propane, 2-methyl-2-propoxy- exerts its effects depends on the specific reaction or application. In general, ethers can act as solvents, stabilizing reactive intermediates and facilitating chemical reactions. The oxygen atom in the ether can participate in hydrogen bonding, affecting the solubility and reactivity of other compounds.
Comparison with Similar Compounds
Similar Compounds
Diethyl ether: Another common ether with similar solvent properties but a different molecular structure.
Tetrahydrofuran: A cyclic ether with different physical properties and reactivity.
Ethylene glycol dimethyl ether: A more polar ether used in different applications.
Uniqueness
Propane, 2-methyl-2-propoxy- is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure can affect its boiling point, solubility, and reactivity compared to linear ethers.
Properties
IUPAC Name |
2-methyl-2-propoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVQUMLGWRKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334339 | |
Record name | propyl tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29072-93-3 | |
Record name | propyl tert-butyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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